2-Methyl-1-oxopropyl-benzenediazonium chloride
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Overview
Description
2-Methyl-1-oxopropyl-benzenediazonium chloride is a diazonium salt that contains a diazonium group (-N₂⁺) attached to a benzene ring. This compound is known for its reactivity and is commonly used in organic synthesis, particularly in the preparation of azo compounds and other aromatic derivatives .
Preparation Methods
The synthesis of 2-Methyl-1-oxopropyl-benzenediazonium chloride typically involves the diazotization of an aromatic amine. The process begins with the treatment of an aromatic amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions. This reaction results in the formation of the diazonium salt . Industrial production methods may involve similar processes but on a larger scale, with careful control of temperature and reaction conditions to ensure safety and yield.
Chemical Reactions Analysis
2-Methyl-1-oxopropyl-benzenediazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium ion can react with phenols or aromatic amines to form azo compounds, which are characterized by a nitrogen-nitrogen double bond linking two aromatic rings.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common reagents used in these reactions include potassium iodide, sodium hydroxide, and various copper salts (for Sandmeyer reactions). Major products formed from these reactions include substituted aromatic compounds and azo dyes .
Scientific Research Applications
2-Methyl-1-oxopropyl-benzenediazonium chloride has several scientific research applications:
Mechanism of Action
The reactivity of 2-Methyl-1-oxopropyl-benzenediazonium chloride is primarily due to the presence of the diazonium group, which is a good leaving group. The diazonium ion can undergo nucleophilic substitution reactions, where the nitrogen gas is released, and the nucleophile replaces the diazonium group on the aromatic ring . In coupling reactions, the diazonium ion reacts with electron-rich aromatic compounds to form azo compounds, which involve the formation of a nitrogen-nitrogen double bond .
Comparison with Similar Compounds
Similar compounds to 2-Methyl-1-oxopropyl-benzenediazonium chloride include other diazonium salts such as benzenediazonium chloride and p-toluenediazonium chloride. These compounds share similar reactivity patterns but differ in their substituents on the aromatic ring. The presence of different substituents can influence the reactivity and stability of the diazonium ion. For example, electron-donating groups on the aromatic ring can stabilize the diazonium ion, making it more reactive in coupling reactions .
Properties
CAS No. |
121535-91-9 |
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Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
2-(2-methylpropanoyl)benzenediazonium;chloride |
InChI |
InChI=1S/C10H11N2O.ClH/c1-7(2)10(13)8-5-3-4-6-9(8)12-11;/h3-7H,1-2H3;1H/q+1;/p-1 |
InChI Key |
MYMJBJHJRUCMNA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1[N+]#N.[Cl-] |
Origin of Product |
United States |
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